molecular formula C14H16FNO4 B3015845 1-[(tert-Butoxy)carbonyl]-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid CAS No. 2059933-32-1

1-[(tert-Butoxy)carbonyl]-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B3015845
CAS No.: 2059933-32-1
M. Wt: 281.283
InChI Key: WFVVGNFVPOZAIQ-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and an indole core

Mechanism of Action

Preparation Methods

The synthesis of 1-[(tert-Butoxy)carbonyl]-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid typically involves multiple steps, starting with the preparation of the indole core, followed by the introduction of the fluorine atom and the Boc protecting group. Common synthetic routes include:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

1-[(tert-Butoxy)carbonyl]-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar compounds include other Boc-protected indoles and fluorinated indoles. Compared to these compounds, 1-[(tert-Butoxy)carbonyl]-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid offers unique properties due to the combination of the Boc group and the fluorine atom, which can enhance its stability and reactivity in certain reactions .

Similar Compounds

  • Boc-protected indoles
  • Fluorinated indoles
  • Other indole derivatives with different protecting groups

This compound’s unique combination of functional groups makes it a valuable tool in various fields of research and industry.

Properties

IUPAC Name

4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO4/c1-14(2,3)20-13(19)16-10-6-4-5-9(15)8(10)7-11(16)12(17)18/h4-6,11H,7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVVGNFVPOZAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=C1C=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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